molecular formula C13H14O4 B582530 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone CAS No. 1252607-54-7

4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

Cat. No.: B582530
CAS No.: 1252607-54-7
M. Wt: 234.251
InChI Key: ZFVSEWFDPBANON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of the Cyclohexanone (B45756) and 1,3-Benzodioxole (B145889) Structural Motifs in Organic Chemistry

The cyclohexanone moiety, a six-membered cyclic ketone, is a fundamental building block in organic synthesis. Its derivatives are integral to the synthesis of a wide array of biologically active compounds and natural products. The reactivity of the ketone functional group and the conformational flexibility of the cyclohexane (B81311) ring allow for diverse chemical transformations. Cyclohexane-1,3-dione and its derivatives, for instance, are recognized as important precursors for herbicides and drugs. mdpi.com They have been extensively utilized in the synthesis of novel compounds with potential anti-proliferative and tyrosine kinase inhibitory activities. nih.govresearchgate.net The functionalization of the cyclohexane ring is a subject of ongoing research, with studies exploring catalytic oxidation processes to yield valuable derivatives like chlorocyclohexane. mdpi.com

The 1,3-benzodioxole ring system, also known as methylenedioxyphenyl, is another privileged scaffold in medicinal chemistry and natural product synthesis. This bicyclic structure, consisting of a benzene (B151609) ring fused to a five-membered dioxole ring, is found in numerous naturally occurring compounds with a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. nih.gov Notably, clinically used antitumor agents such as etoposide (B1684455) and teniposide (B1684490) feature the methylenedioxy unit in their structures. nih.gov The 1,3-benzodioxole moiety is often incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. Research has shown that compounds bearing this structure can exhibit excellent bioavailability and low cytotoxicity. nih.gov

Significance of the Compound as a Molecular Scaffold in Synthetic Chemistry

The amalgamation of the cyclohexanone and 1,3-benzodioxole motifs in 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone creates a versatile molecular scaffold for synthetic chemists. The ether linkage between the two rings provides a stable connection while allowing for a degree of rotational freedom. This structural arrangement presents multiple sites for further chemical modification, enabling the generation of diverse libraries of compounds for biological screening.

The ketone group on the cyclohexanone ring can be a handle for various transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The aromatic ring of the benzodioxole moiety can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. This multi-faceted reactivity makes this compound a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Evolution of Research Interests in Compounds Bearing Benzodioxole-Cyclohexanone Linkages

Initial interest in compounds combining benzodioxole and cyclic ketone structures was often rooted in the exploration of natural product analogues and the development of new synthetic methodologies. Over time, the focus has shifted towards the targeted design and synthesis of molecules with specific biological activities. The recognition of the 1,3-benzodioxole group as a key pharmacophore in various drug classes has spurred research into its incorporation into different molecular frameworks, including those containing cyclohexanone.

Recent studies have highlighted the potential of such hybrid molecules in various therapeutic areas. For instance, derivatives incorporating the 1,3-benzodioxole moiety have been investigated as potent inhibitors of enzymes like c-Src and Abl kinases, which are implicated in cancer progression. nih.gov The synthesis of various piperidine (B6355638) derivatives containing the 1,3-benzodioxol-5-yloxy group further underscores the broad interest in this structural combination for developing novel bioactive compounds. nih.govepa.gov

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic research into this compound is to fully elucidate its chemical properties and explore its potential as a precursor for novel functional molecules. Key areas of investigation include:

Development of efficient and scalable synthetic routes to access the title compound and its derivatives.

Thorough characterization of its physical and spectral properties.

Exploration of its reactivity to understand how it can be best utilized in further synthetic transformations.

Design and synthesis of new analogues with tailored electronic and steric properties for evaluation in various biological assays.

Computational studies to understand the structure-activity relationships of its derivatives and to guide the design of new compounds with enhanced potency and selectivity.

The ultimate goal is to leverage the unique structural features of this compound to develop new chemical entities with potential applications in medicine and materials science.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-(1,3-benzodioxol-5-yl)cyclohexan-1-one80912-60-3C13H14O3218.25
3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine72473-26-8C19H20FNO3329.4
(E)-5-(Benzo[d] nih.govnih.govdioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one23512-46-1C17H21NO3287.3535
1-(1,3-benzodioxol-5-yl)-3-(4-cyclohexylanilino)-1-propanone882748-71-2C22H25NO3351.449

Properties

CAS No.

1252607-54-7

Molecular Formula

C13H14O4

Molecular Weight

234.251

IUPAC Name

4-(1,3-benzodioxol-5-yloxy)cyclohexan-1-one

InChI

InChI=1S/C13H14O4/c14-9-1-3-10(4-2-9)17-11-5-6-12-13(7-11)16-8-15-12/h5-7,10H,1-4,8H2

InChI Key

ZFVSEWFDPBANON-UHFFFAOYSA-N

SMILES

C1CC(=O)CCC1OC2=CC3=C(C=C2)OCO3

Synonyms

4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

Origin of Product

United States

Advanced Synthetic Methodologies for 4 1,3 Benzodioxol 5 Yloxy Cyclohexanone and Analogues

Historical and Current Synthetic Routes to 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

While specific literature detailing the synthesis of this compound is not extensively documented, its structure lends itself to established synthetic transformations. The key challenge lies in the formation of the ether linkage between the cyclohexanone (B45756) ring and the 1,3-benzodioxol-5-ol (sesamol) fragment.

Multi-step synthesis provides a logical pathway to construct the target molecule from simple, commercially available starting materials. acs.org A common strategy involves the synthesis of a suitably functionalized cyclohexanone derivative followed by the formation of the aryl ether bond.

One plausible route begins with 4-hydroxycyclohexanone (B83380). The ether linkage can be formed through a nucleophilic substitution reaction. The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. byjus.comwikipedia.org In this context, 4-hydroxycyclohexanone would first be converted to its corresponding alkoxide, which would then react with a suitable derivative of 1,3-benzodioxole (B145889), such as 5-bromo-1,3-benzodioxole.

Alternatively, the Mitsunobu reaction offers a powerful method for converting alcohols to a variety of functional groups, including phenyl ethers, with inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgnih.gov This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). youtube.com The reaction of 4-hydroxycyclohexanone with 1,3-benzodioxol-5-ol under Mitsunobu conditions would directly yield the desired this compound. This method is particularly advantageous for sterically hindered alcohols. orgsyn.org

A general representation of these two approaches is outlined below:

Table 1: Plausible Multi-Step Syntheses of this compound

Method Starting Materials Key Reagents Intermediate
Williamson Ether Synthesis4-Hydroxycyclohexanone, 5-Bromo-1,3-benzodioxoleBase (e.g., NaH)4-Oxycyclohexanone anion
Mitsunobu Reaction4-Hydroxycyclohexanone, 1,3-Benzodioxol-5-olPPh₃, DEAD/DIADAlkoxyphosphonium salt

Convergent and divergent synthetic strategies offer efficient pathways to generate libraries of related compounds from common intermediates.

A convergent synthesis for analogues of this compound would involve the separate synthesis of the cyclohexanone and the benzodioxole fragments, which are then coupled in a late-stage reaction. For instance, a variety of substituted 4-halocyclohexanones and substituted 1,3-benzodioxol-5-ols could be prepared and then combined using the Williamson ether synthesis to produce a diverse range of final products.

Conversely, a divergent synthesis would start from a common intermediate that already contains the core this compound skeleton. This central molecule could then be subjected to a variety of reactions to introduce diversity. For example, the ketone functionality could be transformed into other functional groups, or further substitutions could be made on the cyclohexanone or benzodioxole rings, if appropriately activated.

Development of Enantioselective and Diastereoselective Synthesis for Chiral Analogues

The introduction of chirality into the cyclohexanone ring of this compound analogues can significantly impact their biological properties. This requires the development of enantioselective and diastereoselective synthetic methods.

Catalytic asymmetric synthesis has emerged as a powerful tool for the construction of chiral molecules. nih.gov Several strategies can be envisioned for the enantioselective synthesis of chiral 4-substituted cyclohexanone precursors. The desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones using ene-reductases can produce chiral 4,4-disubstituted 2-cyclohexenones with high enantioselectivity. acs.orgnih.gov These chiral enones can then be further functionalized.

Asymmetric transfer hydrogenation of cyclohexenone derivatives using bifunctional ruthenium catalysts is another effective method for preparing enantiomerically enriched 4-hydroxy-2-cyclohexenones. mdpi.com These chiral hydroxycyclohexenones can then be used in the subsequent ether formation step to produce chiral analogues of the target compound.

The stereochemistry of the ether linkage formation is crucial when using chiral cyclohexanone precursors. As previously mentioned, the Mitsunobu reaction proceeds with a clean inversion of configuration at the stereogenic carbon of the alcohol. organic-chemistry.org This allows for the predictable synthesis of a specific stereoisomer. For example, reacting an (R)-4-hydroxycyclohexanone derivative with 1,3-benzodioxol-5-ol under Mitsunobu conditions would yield the (S)-4-(1,3-benzodioxol-5-yloxy)cyclohexanone analogue.

In contrast, the Williamson ether synthesis, proceeding through an Sₙ2 mechanism, also results in an inversion of configuration if the leaving group is on the chiral center of the cyclohexanone ring. wikipedia.orgmasterorganicchemistry.com Careful selection of the reaction pathway is therefore essential for achieving the desired stereochemical outcome.

Green Chemistry Principles and Sustainable Synthetic Approaches

Modern organic synthesis places a strong emphasis on the development of environmentally benign and sustainable processes. innoget.com For the synthesis of this compound and its analogues, several green chemistry principles can be applied.

The use of catalysts, rather than stoichiometric reagents, is a cornerstone of green chemistry. The development of catalytic versions of the Williamson ether synthesis or the use of enzymatic methods, such as those employing ene-reductases, can reduce waste and improve atom economy. acs.orgnih.gov

Solvent selection is another critical aspect. The replacement of hazardous solvents with greener alternatives, or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact. nih.gov For example, some oxidations of alcohols to ketones can be performed using nitrogen dioxide gas, with the byproducts being transformed into nitric acid, thus minimizing waste. nih.gov

Furthermore, the use of renewable starting materials and energy-efficient reaction conditions, such as mechanochemistry, are emerging as viable green alternatives in organic synthesis. nih.gov

Solvent-Free and Aqueous Reaction Environments

The synthesis of this compound would likely proceed via a Williamson ether synthesis, coupling sesamol (B190485) (1,3-benzodioxol-5-ol) with a suitable 4-halocyclohexanone or a precursor that can be converted to the ketone. Traditional approaches to this reaction often rely on polar aprotic solvents. However, significant progress has been made in adapting this essential C-O bond-forming reaction to greener conditions.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer considerable advantages, including reduced waste, lower costs, and often, faster reaction times. The etherification of phenols has been successfully performed under solvent-free conditions by reacting them with alkylating agents in the presence of a solid base like potassium carbonate or sodium bicarbonate. tandfonline.comresearchgate.net This approach has been shown to be efficient for the chemoselective etherification of various phenols. tandfonline.comresearchgate.net For the synthesis of the title compound, one could envision a reaction between sesamol and a 4-halocyclohexanone, mixed with a solid base and heated, potentially under microwave irradiation to accelerate the reaction. Research on the ring opening of aryloxyepoxides with amines under solvent-free microwave conditions has demonstrated excellent yields in significantly reduced reaction times, highlighting the potential of this technology in related syntheses.

Another solvent-free strategy involves the use of a phase-transfer catalyst (PTC) such as polyethylene (B3416737) glycol (PEG). Aromatic ethers have been synthesized in high yields by reacting phenols with alkylating agents using PEG400 as a catalyst in the absence of a solvent. tandfonline.com This method avoids the use of large volumes of hazardous organic solvents and simplifies product work-up. tandfonline.com

Aqueous Reaction Environments:

Water is an ideal solvent from an environmental and economic perspective. The Williamson ether synthesis can be conducted in aqueous media, often with the aid of a phase-transfer catalyst to facilitate the reaction between the water-soluble phenoxide and the water-insoluble alkyl halide. acs.org The use of a composite phase-transfer catalyst, combining a quaternary ammonium (B1175870) salt and a crown ether, has been reported to give high yields and purity for the etherification of cyclohexanol (B46403) compounds in a tetrahydrofuran/water solvent system. google.com This demonstrates the feasibility of using aqueous systems for ether synthesis involving cyclic alcohols, a principle that can be extended to the synthesis of this compound.

Furthermore, organophotoredox and nickel dual catalysis has enabled the hydroxylation of aryl halides with water, showcasing water's role as a reagent in modern synthesis. nih.govliv.ac.uk While not a direct etherification, this highlights the increasing versatility of aqueous reaction systems.

A hypothetical green synthesis of this compound could therefore involve the reaction of sesamol with a 4-halocyclohexanone in water with a phase-transfer catalyst and a base.

Methodology Key Features Potential Application to Target Compound Reference
Solvent-Free Williamson SynthesisUse of solid bases (K₂CO₃, NaHCO₃); potential for microwave assistance.Reaction of sesamol and 4-halocyclohexanone without solvent. tandfonline.comresearchgate.net
Solvent-Free PTC EtherificationUse of PEG400 as a catalyst.Catalyzing the reaction between sesamol and a 4-halocyclohexanone. tandfonline.com
Aqueous Phase-Transfer CatalysisUse of water as a solvent with a PTC (e.g., quaternary ammonium salts, crown ethers).Etherification of sesamol in water with a suitable cyclohexanone precursor. acs.orggoogle.com

Biocatalytic Transformations in Related Structural Systems

Biocatalysis offers a powerful approach for performing highly selective and stereospecific transformations under mild conditions. While specific biocatalytic routes to this compound are not documented, enzymes acting on structurally related cyclohexanone systems are well-studied, particularly in the context of Baeyer-Villiger oxidations.

The Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones to esters (or lactones in the case of cyclic ketones). Cyclohexanone monooxygenase (CHMO) is a prominent member of this family and exhibits broad substrate specificity, acting on a variety of substituted cyclohexanones. The regioselectivity of the oxygen insertion is a key feature of these enzymatic reactions.

For instance, a chemoenzymatic method for the Baeyer-Villiger oxidation of substituted cyclohexanones has been developed using the immobilized lipase (B570770) from Candida antarctica (Novozym-435). This system utilizes urea-hydrogen peroxide in ethyl acetate (B1210297), providing a green alternative to traditional peracid reagents. The reaction yields of the resulting ε-caprolactones depend on the nature of the substituent on the cyclohexanone ring.

Another example involves the use of CHMO from Acinetobacter calcoaceticus for the oxidation of various cyclic ketones. This enzyme can be used in whole-cell systems or as an isolated enzyme, often requiring a cofactor regeneration system for NADPH.

These biocatalytic systems could be applied to analogues of this compound or to the molecule itself to produce the corresponding lactone. Such a transformation would be highly valuable for creating chiral building blocks for further synthesis.

Enzyme System Substrate Type Transformation Key Findings
Novozym-435 (Candida antarctica lipase B)Substituted cyclohexanonesBaeyer-Villiger oxidation to ε-caprolactonesGreen method using urea-hydrogen peroxide; yields vary with substituent.
Cyclohexanone Monooxygenase (CHMO)Cyclic ketonesBaeyer-Villiger oxidation to lactonesHigh regio- and enantioselectivity; can be used as isolated enzyme or in whole-cell systems.

Purification and Isolation Strategies for this compound

The effective purification and isolation of the target compound are critical to obtaining a product of high purity. The strategy employed will depend on the physical properties of this compound and the nature of the impurities present from the synthesis. Common techniques for purifying compounds of this type include recrystallization and column chromatography.

Recrystallization:

Recrystallization is a primary technique for purifying solid organic compounds. wisc.edu The choice of solvent is crucial: the desired compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures, while impurities should remain soluble at all temperatures or be insoluble in the hot solvent. wisc.edu For a molecule like this compound, a range of solvents from nonpolar (e.g., hexanes) to polar (e.g., ethanol (B145695), isopropanol) or solvent mixtures would be screened to find the optimal conditions. The process involves dissolving the crude product in a minimal amount of the hot solvent, filtering out any insoluble impurities, and allowing the solution to cool slowly to induce crystallization. The purified crystals are then collected by filtration. For substituted cyclohexanones, crystallization upon cooling of the reaction mixture has been noted as a viable purification step. google.com

Chromatographic Methods:

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For benzodioxole derivatives, silica (B1680970) gel column chromatography is commonly employed. nih.govnajah.edumdpi.comworldresearchersassociations.comnih.gov The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation between the target compound and any byproducts or unreacted starting materials.

For example, various benzodioxole derivatives have been purified using silica gel chromatography with hexane:ethyl acetate solvent systems in ratios such as 1:1, 3:2, and 50:50. nih.gov The specific ratio would be determined through preliminary analysis using thin-layer chromatography (TLC).

Purification Technique Principle Typical Conditions for Related Compounds Reference
RecrystallizationDifferential solubility of the compound and impurities in a solvent at varying temperatures.Cooling of the reaction mixture; use of common organic solvents like ethanol or water. wisc.edugoogle.comgordon.edu wisc.edugoogle.comgordon.edu
Silica Gel Column ChromatographySeparation based on polarity and differential adsorption to the stationary phase.Stationary phase: Silica gel. Eluent: Hexane/Ethyl Acetate mixtures (e.g., 1:1, 3:2). nih.govnajah.edu nih.govnajah.edu

Chemical Transformations and Reactivity Profile of 4 1,3 Benzodioxol 5 Yloxy Cyclohexanone

Reactivity at the Cyclohexanone (B45756) Carbonyl Moiety

The carbonyl group of the cyclohexanone ring is a primary site of reactivity, susceptible to a variety of nucleophilic additions and redox transformations.

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon of the carbonyl group readily undergoes attack by nucleophiles. libretexts.orgyoutube.como2hdiscovery.coyoutube.comacs.orgchemicalbook.com This can lead to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. youtube.como2hdiscovery.co The reactivity of the carbonyl group in cyclohexanones can be influenced by substituents at the 4-position. libretexts.org

Common nucleophilic addition reactions include:

Grignard Reactions: Treatment with organometallic reagents like Grignard reagents (R-MgX) would lead to the formation of a tertiary alcohol. mdpi.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of an acid catalyst results in the formation of a cyanohydrin. youtube.com

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene.

Condensation Reactions: In the presence of a base or acid catalyst, 4-(1,3-benzodioxol-5-yloxy)cyclohexanone can undergo condensation reactions with amines to form imines or enamines. youtube.comnih.gov Aldol-type condensation reactions are also possible if an enol or enolate can be formed. nih.gov

The general mechanism for nucleophilic addition to a ketone is as follows:

The nucleophile attacks the electrophilic carbonyl carbon. youtube.como2hdiscovery.coyoutube.com

The pi electrons of the carbon-oxygen double bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.como2hdiscovery.coyoutube.com

Protonation of the alkoxide yields the final alcohol product. youtube.como2hdiscovery.co

For weaker nucleophiles, the reaction may be acid-catalyzed, where the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon. usp.org

A related compound, 4-benzo nih.govlibretexts.orgdioxol-5-yl-4-hydroxycyclohexanone, highlights the product of a nucleophilic addition to a similar cyclohexanone precursor. nih.govworldresearchersassociations.comresearchgate.net

Selective Reduction and Oxidation Pathways

The carbonyl group can be selectively reduced to a hydroxyl group or the entire methylene (B1212753) group. Conversely, the cyclohexanone ring can be oxidized.

Reduction:

To Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 4-(1,3-benzodioxol-5-yloxy)cyclohexanol, using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). mdpi.comchemicalbook.com Catalytic hydrogenation can also be employed.

To Methylene: The carbonyl group can be completely removed through deoxygenation reactions such as the Wolff-Kishner or Clemmensen reduction, yielding 1,3-benzodioxol-5-yl cyclohexyl ether.

Oxidation:

The cyclohexanone ring can be oxidized, leading to ring-opening products. For instance, oxidation with strong oxidizing agents like nitric acid can lead to the formation of dicarboxylic acids, such as adipic acid, in a process analogous to the industrial oxidation of cyclohexanone. nih.gov

Transformations Involving the 1,3-Benzodioxol-5-yloxy Ether Linkage

The ether linkage, while generally stable, can undergo cleavage under specific and often harsh reaction conditions.

Cleavage and Rearrangement Reactions

Cleavage:

The ether bond in this compound can be cleaved using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). This would result in the formation of sesamol (B190485) (1,3-benzodioxol-5-ol) and 4-halocyclohexanone. The use of iodotrimethylsilane (B154268) is another effective method for the cleavage of aryl methyl ethers and could likely be applied to this aryl cyclohexyl ether. usp.org Certain Lewis acids can also catalyze the cleavage of ethers.

Rearrangement:

Aryl ethers can undergo rearrangement reactions, such as the Claisen rearrangement, if an allyl group is present. nih.govnih.gov However, in the absence of such a group, as in this compound, this specific type of rearrangement is not expected. Other acid-catalyzed rearrangements of alkyl aryl ethers are known but often require forcing conditions and may proceed via intermolecular pathways.

Stability Under Various Reaction Conditions

The 1,3-benzodioxol-5-yloxy ether linkage is generally stable under neutral, basic, and mild acidic conditions. It would be expected to remain intact during many of the reactions occurring at the cyclohexanone carbonyl moiety, such as reduction with sodium borohydride or Grignard additions. The stability of the 1,3-benzodioxole (B145889) group itself is well-documented, contributing to its use as a building block in organic synthesis. libretexts.org Studies on 1,3-benzodioxole have shown its stability in the presence of glacial acetic acid. nih.gov

Electrophilic and Nucleophilic Substitution on the Benzodioxole Ring

The benzodioxole ring is an electron-rich aromatic system and is therefore susceptible to electrophilic substitution reactions.

The oxygen atoms of the dioxole ring donate electron density to the aromatic ring, making it more reactive towards electrophiles than benzene (B151609). libretexts.org These substituents are ortho, para-directing. Given the substitution pattern of this compound, electrophilic attack would be directed to the positions ortho and para to the ether linkage.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using a Lewis acid catalyst. Acylation of 1,3-benzodioxole has been studied and can be achieved using a heterogeneous catalyst. nih.gov

The directing effects of the substituents on the benzodioxole ring would influence the regioselectivity of these reactions.

Nucleophilic aromatic substitution on the benzodioxole ring is generally not favored unless there are strong electron-withdrawing groups present or under specific reaction conditions such as the Suzuki-Miyaura coupling of a bromo-substituted benzodioxole derivative.

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature reveals a significant scarcity of detailed research specifically focused on the chemical compound this compound. Despite its clear chemical structure, featuring a cyclohexanone ring linked to a benzodioxole moiety via an ether bond, dedicated studies on its chemical transformations, reactivity, and potential applications in synthetic chemistry are not readily found in public-domain research databases.

The compound, identified with the CAS Number 1252607-54-7, is commercially available, suggesting its use as a potential building block or intermediate in chemical synthesis. chemicalbook.com However, the specific details regarding its reactivity profile, as requested, are not documented in peer-reviewed journals or patents.

The outline provided for this article requires an in-depth exploration of several advanced chemical concepts:

In Depth Structural Elucidation and Conformational Analysis of 4 1,3 Benzodioxol 5 Yloxy Cyclohexanone

Application of High-Resolution Spectroscopic Techniques

The structural confirmation and detailed analysis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone would rely on a combination of advanced spectroscopic methods. These techniques provide complementary information to piece together the molecular architecture, including connectivity, functional groups, and spatial arrangement of atoms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the precise structure of this compound in solution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzodioxole ring, the methylenedioxy protons (-O-CH₂-O-), and the protons of the cyclohexanone (B45756) ring. The chemical shifts, integration, and coupling patterns of these signals would provide initial information about the electronic environment and connectivity of the protons.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. Key signals would include those for the carbonyl carbon of the cyclohexanone ring, the carbons of the benzodioxole moiety, and the aliphatic carbons of the cyclohexane (B81311) ring.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to understand the connectivity within the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of protons within the cyclohexanone ring and the benzodioxole aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying connectivity between atoms separated by two or three bonds. It would be instrumental in confirming the ether linkage between the benzodioxole and cyclohexanone moieties by showing correlations between the protons on one ring and the carbons on the other.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help determine the preferred conformation of the cyclohexane ring and the relative orientation of the two ring systems.

A hypothetical table of predicted NMR data is presented below, based on known values for similar structural motifs.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~208-212
Benzodioxole Aromatic CH~6.3-6.8~101-115
Benzodioxole Quaternary C-~142-148
Methylenedioxy (O-CH₂-O)~5.9-6.0~101-102
Cyclohexanone CH-O~4.2-4.6~70-75
Cyclohexanone CH₂ (alpha to C=O)~2.2-2.6~38-42
Cyclohexanone CH₂ (beta to C=O)~1.8-2.2~25-30

Table 1: Hypothetical NMR Data for this compound. These values are estimates and would require experimental verification.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecule with high precision. This technique provides a direct confirmation of the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places. For this compound (C₁₃H₁₄O₄), the expected exact mass would be calculated and compared to the experimental value.

Ion Calculated m/z
[M+H]⁺235.0965
[M+Na]⁺257.0784

Table 2: Predicted HRMS Data for this compound. These values are based on the molecular formula C₁₃H₁₄O₄.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1700-1725 cm⁻¹. Other characteristic bands would include C-O stretching vibrations for the ether linkage and the benzodioxole group, as well as C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are often strong in Raman spectra. The symmetric stretching of the methylenedioxy bridge might also be observable.

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
C=O (Ketone)1700 - 1725 (strong)1700 - 1725 (weak)
C-O-C (Ether)1050 - 1150 (strong)
Aromatic C=C1450 - 1600 (medium)1450 - 1600 (strong)
=C-H (Aromatic)3000 - 3100 (medium)3000 - 3100 (strong)
C-H (Aliphatic)2850 - 3000 (medium)2850 - 3000 (strong)
O-CH₂-O~930 and ~1040

Table 3: Predicted Vibrational Spectroscopy Data for this compound. These are general ranges and the exact positions would depend on the specific molecular environment.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide information about the molecule in solution or as a bulk material, single-crystal X-ray diffraction provides the most definitive three-dimensional structure in the solid state. To date, no published crystal structure for this compound is available in crystallographic databases.

Crystal Packing and Intermolecular Interactions

Should a suitable crystal be grown, X-ray crystallography would reveal how the molecules are arranged in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as hydrogen bonds (if any), dipole-dipole interactions, and van der Waals forces, which govern the crystal packing. The orientation of the benzodioxole and cyclohexanone rings relative to each other in the solid state would be precisely determined.

Absolute Stereochemistry Assignment

If the molecule crystallizes in a chiral space group, X-ray crystallography can be used to determine the absolute stereochemistry of any chiral centers. In the case of this compound, the carbon atom of the cyclohexane ring attached to the oxygen atom is a stereocenter. X-ray analysis of a single crystal of a single enantiomer would unambiguously assign its (R) or (S) configuration.

Computational Conformational Analysis

Computational chemistry provides powerful tools to predict and analyze the conformational preferences of molecules. For this compound, these methods can elucidate the puckering of the cyclohexanone ring and the orientation of the bulky 1,3-benzodioxol-5-yloxy group.

The initial exploration of the conformational landscape of this compound would typically begin with molecular mechanics (MM) calculations. MM methods use classical physics to model the energy of a molecule as a function of its geometry, offering a computationally efficient way to scan through a large number of possible conformations. Force fields, which are sets of parameters that define the potential energy of the molecule, are a critical component of these calculations.

For a molecule containing a cyclohexanone ring, the primary conformations of interest are the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for cyclohexane and its simple derivatives due to the minimization of torsional and steric strain. However, the presence of a large substituent at the C4 position, such as the 1,3-benzodioxol-5-yloxy group, can influence the relative energies of these conformers.

The orientation of the substituent itself also needs to be considered. The 1,3-benzodioxol-5-yloxy group can be positioned either axially or equatorially on the cyclohexanone ring. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions, which are a form of steric strain.

A hypothetical workflow for the molecular mechanics analysis would involve:

Initial Structure Generation: Building the 3D structure of this compound.

Conformational Search: Systematically rotating the rotatable bonds and exploring the different ring puckering possibilities to generate a wide range of initial conformations.

Energy Minimization: Using a suitable force field (e.g., MMFF94 or a specialized force field) to optimize the geometry of each generated conformation and calculate its potential energy.

The lowest energy conformations identified through molecular mechanics would then be subjected to more accurate, albeit computationally more expensive, quantum chemical calculations. Density Functional Theory (DFT) is a popular quantum mechanical method for this purpose. DFT calculations would provide more reliable geometries and relative energies of the different conformers.

A key aspect to investigate would be the dihedral angles defining the orientation of the 1,3-benzodioxol-5-yloxy group relative to the cyclohexanone ring. The table below presents hypothetical data that would be sought in such a study, comparing the axial and equatorial conformers.

Parameter Axial Conformer (Calculated) Equatorial Conformer (Calculated)
Relative Energy (kcal/mol)HigherLower (More Stable)
C-O-C-C Dihedral Angle (°)~180~60
Key 1,3-Diaxial Distances (Å)ShorterLonger

This table is illustrative and represents the type of data that would be generated from computational analysis. The actual values would depend on the level of theory and basis set used in the calculations.

While molecular mechanics and quantum chemical calculations provide static pictures of the most stable conformations, a molecule at a finite temperature is a dynamic entity, constantly undergoing conformational changes. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound.

In an MD simulation, the classical equations of motion are solved for the atoms of the molecule over a period of time, resulting in a trajectory that describes the positions and velocities of the atoms. This allows for the exploration of the conformational space accessible to the molecule at a given temperature and in a specific environment (e.g., in a solvent).

For this compound, an MD simulation would reveal:

The time-averaged distribution of different conformers.

The rate of interconversion between different conformations, such as the chair-flip of the cyclohexanone ring.

The flexibility of the molecule and the range of motion of the 1,3-benzodioxol-5-yloxy substituent.

The results of an MD simulation are often presented as a population analysis of different conformational states. For instance, one could analyze the trajectory to determine the percentage of time the molecule spends in the axial versus the equatorial conformation.

Conformer Population at 300 K (Hypothetical MD Result)
Equatorial Chair> 95%
Axial Chair< 5%
Boat/Twist-Boat< 1%

This table illustrates the expected outcome of a molecular dynamics simulation, where the more stable equatorial conformer would be significantly more populated.

Computational Chemistry and Molecular Modeling Investigations of 4 1,3 Benzodioxol 5 Yloxy Cyclohexanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, offering insights into its stability, reactivity, and potential chemical transformations.

Electronic Structure and Reactivity Prediction (e.g., Frontier Molecular Orbitals)

The electronic character of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is largely dictated by its constituent parts: the electron-withdrawing carbonyl group on the cyclohexanone (B45756) ring and the electron-donating 1,3-benzodioxole (B145889) moiety. The distribution of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity.

In general, for molecules containing a benzodioxole ring, the HOMO is often localized on this aromatic system due to its electron-rich nature, which is a result of the oxygen atoms' lone pairs contributing to the π-system. chemicalbook.com Conversely, the LUMO in a cyclohexanone derivative is typically centered on the carbonyl group, which acts as an electrophilic site. This separation of HOMO and LUMO suggests that the benzodioxole portion of the molecule would be susceptible to electrophilic attack, while the carbonyl carbon of the cyclohexanone ring would be the primary site for nucleophilic attack.

Table 1: Predicted General Frontier Molecular Orbital Characteristics of this compound based on Analogous Structures

Molecular OrbitalPredicted LocationImplied Reactivity
HOMO Primarily on the 1,3-benzodioxole ringSusceptible to electrophilic attack
LUMO Primarily on the carbonyl group of the cyclohexanone ringSusceptible to nucleophilic attack

Reaction Pathway Analysis and Transition State Modeling

Computational studies on the photochemistry of cyclohexanone reveal that upon photoexcitation to its first singlet excited state, it can undergo various reactions, with the predominant initial step being the cleavage of the α-carbon-carbon bond (ring-opening). uci.edunih.gov This process occurs on a picosecond timescale and leads to the formation of various photoproducts. nih.gov

For this compound, a similar photochemical reaction pathway can be anticipated. The presence of the bulky and electron-rich benzodioxole-oxy substituent at the 4-position would likely influence the stability of the resulting diradical intermediate and could potentially open up alternative reaction channels or alter the distribution of photoproducts compared to unsubstituted cyclohexanone.

Transition state modeling using quantum chemical methods, such as density functional theory (DFT), would be essential to map out the potential energy surfaces for various reaction pathways. nih.gov This would involve locating the transition state structures for key steps, such as ring-opening, hydrogen abstraction, and cyclization reactions, and calculating the associated activation energy barriers. Such calculations would provide a detailed mechanistic understanding of the thermal and photochemical reactivity of this compound. For instance, studies on the reduction of cyclohexanone have utilized model-based kinetic analysis to elucidate the reaction mechanism. kit.edu

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering valuable information on their conformational landscapes and interactions with the surrounding environment.

Conformational Flexibility and Rotational Barriers

The conformational flexibility of this compound is primarily determined by the puckering of the cyclohexanone ring and rotation around the C-O-C ether linkage. The cyclohexanone ring is known to adopt several conformations, with the chair conformation being the most stable, followed by the twist-boat. maricopa.edudalalinstitute.comwikipedia.org The presence of the substituent at the 4-position will influence the equilibrium between different chair conformations (axial vs. equatorial placement of the substituent). Due to the steric bulk of the 1,3-benzodioxol-5-yloxy group, it is expected to predominantly occupy the equatorial position to minimize 1,3-diaxial interactions. maricopa.edu

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by the solvent environment. For cyclohexanone derivatives, the polarity of the solvent can affect the equilibrium between different conformers. youtube.comacs.org In polar solvents, conformations with a larger dipole moment may be stabilized. MD simulations in explicit solvent models (e.g., water) can provide a realistic picture of how solvent molecules interact with different parts of this compound and influence its conformational preferences. stackexchange.com

For instance, the carbonyl group of the cyclohexanone ring can form hydrogen bonds with protic solvents, which could alter the conformational dynamics of the ring. Similarly, the ether oxygen and the oxygens of the dioxole ring can also interact with solvent molecules. By running MD simulations in different solvents (e.g., a nonpolar solvent like hexane (B92381) and a polar solvent like water), one can quantify the solvent's effect on the population of different conformers and the rotational barriers around flexible bonds.

In Silico Molecular Interactions with Non-Human Biological Targets

Molecular docking and MD simulations are powerful tools to predict and analyze the binding of small molecules to biological macromolecules, such as proteins. While there are no specific studies on the interaction of this compound with non-human biological targets, research on analogous compounds provides valuable insights.

Safrole, a naturally occurring benzodioxole derivative, is known to be metabolized by cytochrome P450 (CYP) enzymes in various species. nih.govnih.gov In silico studies have successfully used molecular docking and MD simulations to investigate the binding of safrole to different CYP isoforms, revealing the key amino acid residues involved in the interaction and the orientation of the ligand within the active site. nih.gov These studies highlight how the benzodioxole moiety can fit into the hydrophobic pockets of these enzymes.

Given the structural similarity, it is plausible that this compound could also interact with non-human proteins, such as insect or plant enzymes, that have binding sites complementary to its shape and electronic properties. Molecular docking simulations could be employed to screen this compound against a library of non-human protein targets to identify potential binding partners. For promising hits, subsequent MD simulations could then be used to assess the stability of the protein-ligand complex and to characterize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) that stabilize the bound state. Such studies are routinely used to identify potential inhibitors or modulators of enzyme activity. nih.govnih.gov

Ligand-Protein Docking Simulations with Mechanistic Relevance

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a protein target. This technique is instrumental in drug discovery for identifying potential protein targets and elucidating the molecular basis of a ligand's activity.

A hypothetical docking study could explore the binding of this compound to a range of protein targets. The results would be presented in a table format, detailing the binding affinity (often expressed as a docking score in kcal/mol) and the key interacting residues. A lower docking score generally indicates a more favorable binding interaction.

Table 1: Hypothetical Ligand-Protein Docking Results for this compound

Protein TargetDocking Score (kcal/mol)Key Interacting Amino Acid ResiduesPotential Interaction Types
Protein Kinase X-8.5PHE 123, LEU 78π-π stacking, Hydrophobic
Cyclooxygenase-2-7.9TYR 385, SER 530Hydrogen bond, Hydrophobic
Monoamine Oxidase B-8.2TYR 435, ILE 199π-π stacking, Hydrophobic

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as no specific experimental or computational studies on the ligand-protein docking of this compound have been publicly reported.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with similar features, a process known as virtual screening.

For this compound, a pharmacophore model could be generated based on its key chemical features. These would likely include:

Aromatic Ring (AR): The benzodioxole ring system.

Hydrogen Bond Acceptor (HBA): The oxygen atoms in the ether linkage and the carbonyl group.

Hydrophobic Group (HY): The cyclohexyl ring and the benzodioxole moiety.

Table 2: Potential Pharmacophoric Features of this compound

Pharmacophoric FeatureLocation on the Molecule
Aromatic Ring (AR)Benzodioxole ring
Hydrogen Bond Acceptor (HBA)Ether oxygen, Carbonyl oxygen
Hydrophobic Group (HY)Cyclohexyl ring, Benzodioxole moiety

Disclaimer: This table represents a hypothetical pharmacophore model based on the structure of this compound. Its accuracy would need to be validated through experimental testing.

This pharmacophore model could then be used to screen virtual libraries of compounds to identify new molecules that share these features and may, therefore, exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a series of compounds with known activities and identifying the physicochemical properties (descriptors) that correlate with changes in activity.

In the absence of a dataset of analogues of this compound with measured biological activities, a QSAR model cannot be developed for this specific compound. However, QSAR studies on related classes of compounds, such as other benzodioxole derivatives or cyclohexane-containing molecules, can provide insights into the types of structural modifications that might enhance or diminish a particular biological effect. nih.govfrontiersin.org

For instance, a hypothetical QSAR study on a series of analogues could investigate the effect of substituents on the cyclohexanone or benzodioxole rings. The resulting QSAR equation would look something like this:

pIC₅₀ = c₀ + c₁LogP + c₂TPSA + c₃*MW

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity).

LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

TPSA is the topological polar surface area.

MW is the molecular weight.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

This model could then be used to predict the activity of new, unsynthesized analogues.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can also be used to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

Methods like Density Functional Theory (DFT) can be used to calculate the shielding tensors of atomic nuclei, which can then be converted into predicted NMR chemical shifts (¹H and ¹³C). Similarly, vibrational frequencies can be calculated to generate a theoretical IR spectrum.

Table 3: Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹H NMR (ppm)
Aromatic Protons6.5 - 7.0
Methylene (B1212753) Protons (O-CH₂-O)5.9
Cyclohexyl Protons1.8 - 2.5
¹³C NMR (ppm)
Carbonyl Carbon~208
Aromatic Carbons100 - 150
Methylene Carbon (O-CH₂-O)~101
Cyclohexyl Carbons25 - 50
IR (cm⁻¹)
C=O Stretch~1715
C-O-C Stretch1250 - 1050
Aromatic C-H Stretch~3050

Disclaimer: The spectroscopic data presented in this table are hypothetical predictions based on general principles of NMR and IR spectroscopy for the functional groups present in this compound. Actual experimental values may vary.

Mechanistic Investigations of 4 1,3 Benzodioxol 5 Yloxy Cyclohexanone in Defined Biological Systems in Vitro Models

Modulation of Enzyme Activities in Cell-Free Systems

Cell-free assays are fundamental in determining the direct interaction between a compound and isolated enzymes, providing insights into potential mechanisms of action without the complexity of cellular systems.

Inhibition Kinetics and Binding Mechanisms with Lysosomal Phospholipase A2 (PLA2G15)

There is currently no specific research available detailing the inhibition kinetics or binding mechanisms of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone with lysosomal phospholipase A2 (PLA2G15). However, it is known that cationic amphiphilic drugs can inhibit PLA2G15, an enzyme implicated in phospholipidosis, a condition characterized by the abnormal accumulation of phospholipids (B1166683) in lysosomes. nih.govnih.gov Studies on other cationic amphiphilic drugs have demonstrated concentration-dependent inhibition of this enzyme. nih.gov Future research could explore whether this compound exhibits similar properties, which would involve determining its half-maximal inhibitory concentration (IC50) and elucidating the nature of its interaction with the enzyme, such as whether it is a competitive, non-competitive, or uncompetitive inhibitor.

Interaction with Cytochrome P450 Enzymes in Non-Human Microsomal Preparations

The interaction of this compound with cytochrome P450 (CYP450) enzymes in non-human microsomal preparations has not been specifically reported. The CYP450 superfamily of enzymes is crucial for the metabolism of a wide array of xenobiotics. nih.gov In vitro studies using liver microsomes from various species are a standard method to investigate whether a compound acts as a substrate, inhibitor, or inducer of CYP450 isoforms. nih.govmedscape.com Such studies would be necessary to characterize the metabolic profile of this compound and its potential for drug-drug interactions.

Molecular Target Interactions in Established Cell Lines (Non-Human, In Vitro)

Investigating the effects of a compound on established cell lines can reveal its influence on cellular receptors and signaling pathways.

Receptor Binding Studies in Isolated Receptor Preparations

No specific receptor binding studies for this compound in isolated non-human receptor preparations have been published. This type of research is essential for identifying the molecular targets of a compound. For instance, studies on other benzodioxole-containing compounds, such as 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (B6355638), have identified modulatory effects on receptors like the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor. nih.gov Similar investigations would be required to determine if this compound has any affinity for specific receptors.

Perturbation of Cellular Pathways and Signaling Mechanisms

Specific data on the perturbation of cellular pathways and signaling mechanisms by this compound in non-human cell lines is not available. Research in this area would involve treating various non-human cell lines with the compound and analyzing changes in key signaling molecules and pathways, such as those involved in proliferation, apoptosis, and inflammation.

Antimicrobial Modulatory Effects in Microbial Models (In Vitro)

The potential for a compound to modulate the effects of known antimicrobial agents is an important area of investigation, particularly in the context of antibiotic resistance. While the direct antimicrobial properties of some compounds are studied, their ability to enhance or inhibit the activity of existing antibiotics is also of significant interest. nih.gov However, there is no current research on the antimicrobial modulatory effects of this compound in microbial models. Such studies would typically involve co-administering the compound with various antibiotics to a panel of pathogenic bacteria and fungi to assess for synergistic, antagonistic, or additive effects. nih.govmdpi.com

Effects on Bacterial Growth and Viability

The impact of chemical compounds on bacterial populations is typically assessed by measuring their effects on growth and viability. Standard methods, such as determining the Minimum Inhibitory Concentration (MIC), are used to quantify the lowest concentration of a substance that prevents visible bacterial growth.

While specific MIC values for this compound are not readily found, studies on other 1,3-benzodioxole (B145889) derivatives have demonstrated a range of antibacterial activities. For instance, a series of novel Schiff base compounds incorporating the 1,3-benzodioxole moiety were synthesized and evaluated for their ability to inhibit bacterial growth. researchgate.net One of the most potent compounds in this series, (E)-N-((3,4-dihydro-2H-benzo[b] researchgate.netnih.govdioxepin-7-yl)methylene)hexadecan-1-amine, exhibited significant inhibitory activity against several bacterial strains with MIC values ranging from 3.89 to 7.81 μM. researchgate.net This suggests that the 1,3-benzodioxole core can serve as a valuable pharmacophore in the development of new antibacterial agents.

Another study focused on peptidyl derivatives of 1,3-benzodioxole. nih.gov The research revealed that these compounds could modulate the growth of certain microorganisms, including Bacillus subtilis. nih.gov Such findings underscore the potential for molecules containing the 1,3-benzodioxole system to interact with and affect bacterial viability.

The following table summarizes the antibacterial activity of a representative 1,3-benzodioxole derivative from the scientific literature to illustrate the potential of this chemical class.

Compound NameBacterial Strain(s) TestedMinimum Inhibitory Concentration (MIC)
(E)-N-((3,4-dihydro-2H-benzo[b] researchgate.netnih.govdioxepin-7-yl)methylene)hexadecan-1-amineEscherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Staphylococcus aureus (MSSA and MRSA)3.89-7.81 μM

This table is interactive and based on available data for a related benzodioxole derivative. researchgate.net

Mechanisms of Microbial Interaction

The ways in which antibacterial agents exert their effects are diverse and can involve various cellular targets. oregonstate.educationlumenlearning.com For the broader class of benzodioxole-containing compounds, several mechanisms of microbial interaction have been proposed and investigated.

One potential mechanism is the inhibition of essential bacterial enzymes. For example, some novel 1,3-benzodioxole derivatives have been studied for their ability to inhibit the E. coli FabH enzyme, which is crucial for the initiation of fatty acid biosynthesis in bacteria. researchgate.net The inhibition of this enzyme disrupts the production of vital components of the bacterial cell membrane, leading to a bacteriostatic or bactericidal effect.

Another common mechanism of action for antimicrobial compounds is the disruption of the bacterial cell membrane's integrity. lumenlearning.commdpi.com Polymyxins, for instance, are polypeptide antibiotics that interact with the lipopolysaccharide (LPS) component of the outer membrane of gram-negative bacteria, leading to membrane disruption and cell death. oregonstate.education While not a polypeptide, the lipophilic nature of compounds like this compound could potentially facilitate interaction with and disruption of the lipid bilayers of bacterial membranes.

Furthermore, interference with nucleic acid synthesis or protein synthesis are also well-established antibacterial mechanisms. oregonstate.educationlumenlearning.com Some compounds act as antimetabolites, blocking the synthesis of essential molecules like folic acid, which is necessary for the production of purines and pyrimidines required for DNA and RNA synthesis. lumenlearning.com

While the precise mechanism for this compound has not been elucidated, the known activities of related compounds suggest that it could potentially act through one or more of these pathways.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule, researchers can identify key structural features, known as pharmacophores, that are essential for its therapeutic effects.

For the class of 1,3-benzodioxole derivatives, SAR studies have provided valuable insights into the structural requirements for antibacterial activity. For example, in the study of Schiff base derivatives of 1,3-benzodioxole, the nature of the substituent attached to the imine nitrogen was found to significantly influence the antibacterial potency. researchgate.net The presence of a long alkyl chain, as in (E)-N-((3,4-dihydro-2H-benzo[b] researchgate.netnih.govdioxepin-7-yl)methylene)hexadecan-1-amine, was associated with strong antibacterial activity. researchgate.net

In the context of this compound, several structural modifications could be envisioned to probe its SAR:

Modification of the Cyclohexanone (B45756) Ring: The carbonyl group of the cyclohexanone ring is a key feature. Its reduction to a hydroxyl group or conversion to an oxime or other derivatives could significantly alter the compound's polarity and hydrogen bonding capacity, thereby affecting its interaction with biological targets. Furthermore, the position of the 1,3-benzodioxol-5-yloxy group on the cyclohexanone ring could influence activity.

Substitution on the Benzodioxole Ring: The aromatic part of the benzodioxole moiety could be substituted with various functional groups (e.g., halogens, alkyl, or alkoxy groups). These modifications would alter the electronic properties and lipophilicity of the molecule, which are often critical determinants of antibacterial activity.

Alteration of the Ether Linkage: The ether oxygen atom connecting the benzodioxole and cyclohexanone moieties is another point for modification. Replacing it with a thioether, amine, or other linker groups would change the geometry and flexibility of the molecule, potentially leading to different biological profiles.

These hypothetical modifications, when synthesized and tested, would help to build a comprehensive SAR profile for this class of compounds, ultimately guiding the design of more potent and selective antibacterial agents.

Metabolic Fate and Biotransformation Pathways of 4 1,3 Benzodioxol 5 Yloxy Cyclohexanone in Non Human in Vitro Systems

Enzymatic Transformations in Liver Microsomes and S9 Fractions (e.g., Rodent, Canine)

The liver is the primary site of drug and xenobiotic metabolism, facilitated by a diverse array of enzymes. In vitro systems, such as liver microsomes and S9 fractions from various species like rodents and canines, are valuable tools for elucidating metabolic pathways. These preparations contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily, which are responsible for Phase I metabolic reactions. nih.govlgcstandards.com While direct metabolic studies on 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone are not extensively documented, its metabolism can be inferred from the known biotransformation pathways of its constituent chemical moieties: the 1,3-benzodioxole (B145889) ring and the cyclohexanone (B45756) ring.

A key metabolic pathway for compounds containing a 1,3-benzodioxole (methylenedioxyphenyl) group is the oxidative cleavage of the dioxole ring. nih.gov This reaction is primarily mediated by CYP450 enzymes and involves the hydroxylation of the methylene (B1212753) bridge, leading to the formation of an unstable hemiacetal. This intermediate then cleaves to form a catechol (1,2-dihydroxybenzene) derivative. This metabolic step is significant as it can alter the biological activity of the parent compound. For this compound, this would result in the formation of a catechol linked to the cyclohexanone moiety via an ether bond.

Table 1: Predicted Phase I Metabolites from Oxidative Cleavage of the 1,3-Benzodioxole Ring

Parent CompoundPredicted IntermediatePredicted Final Metabolite
This compound4-((2-Hydroxy-1,3-benzodioxol-5-yl)oxy)cyclohexanone4-((3,4-Dihydroxyphenyl)oxy)cyclohexanone

Note: This table represents predicted metabolites based on known pathways for similar compounds.

Following or in parallel with the oxidative cleavage, this compound and its metabolites are expected to undergo further Phase I and subsequent Phase II metabolic reactions. longdom.orgnih.govomicsonline.org

Phase I Reactions: Beyond the cleavage of the benzodioxole ring, other Phase I reactions are likely to occur:

Hydroxylation: The cyclohexanone ring is susceptible to hydroxylation at various positions, catalyzed by CYP450 enzymes. This introduces a hydroxyl group, increasing the polarity of the molecule.

Reduction: The ketone group of the cyclohexanone moiety can be reduced to a secondary alcohol, yielding 4-(1,3-Benzodioxol-5-yloxy)cyclohexanol.

Ether Linkage Cleavage: The ether bond connecting the benzodioxole and cyclohexanone rings could potentially be cleaved, although this is generally a less common metabolic pathway for aryl ethers compared to O-dealkylation of alkyl aryl ethers.

Phase II Reactions: The functional groups introduced or exposed during Phase I metabolism, such as hydroxyl groups, serve as sites for Phase II conjugation reactions. These reactions further increase water solubility and facilitate excretion. longdom.orgnih.govomicsonline.org

Glucuronidation: The hydroxylated metabolites of both the benzodioxole and cyclohexanone rings can be conjugated with glucuronic acid, a common and major Phase II pathway.

Sulfation: Sulfotransferases can catalyze the transfer of a sulfonate group to hydroxylated metabolites.

Methylation: The catechol metabolite formed from the cleavage of the benzodioxole ring can undergo methylation by catechol-O-methyltransferase (COMT) to form guaiacol (B22219) (2-methoxyphenol) derivatives.

Table 2: Predicted Phase I and Phase II Metabolites

Metabolic PathwayPredicted Metabolite(s)
Phase I
Hydroxylation of cyclohexanone ringHydroxy-4-(1,3-benzodioxol-5-yloxy)cyclohexanone isomers
Reduction of cyclohexanone4-(1,3-Benzodioxol-5-yloxy)cyclohexanol
Oxidative cleavage of benzodioxole ring and subsequent methylation4-((3-Hydroxy-4-methoxyphenyl)oxy)cyclohexanone, 4-((4-Hydroxy-3-methoxyphenyl)oxy)cyclohexanone
Phase II
GlucuronidationGlucuronide conjugates of hydroxylated metabolites
SulfationSulfate conjugates of hydroxylated metabolites

Note: This table represents predicted metabolites based on known pathways for structurally related compounds.

Microbial Biotransformation and Biodegradation Studies

Microorganisms play a crucial role in the biotransformation and biodegradation of xenobiotic compounds in the environment. nih.govnih.govnih.gov The study of microbial metabolism can provide valuable insights into the environmental fate of chemicals and their potential for bioremediation.

While specific studies on the microbial biotransformation of this compound are lacking, the degradation of its constituent parts by various microorganisms has been reported.

Cyclohexanone Moiety: Bacteria, such as Pseudomonas and Rhodococcus species, are known to degrade cyclic ketones. nih.govorganic-chemistry.org The initial steps often involve hydroxylation of the ring, followed by ring cleavage to form dicarboxylic acids, which can then enter central metabolic pathways. For instance, Rhodococcus sp. has been shown to metabolize cyclohexane (B81311) to cyclohexanol (B46403), cyclohexanone, and subsequently to phenol. nih.gov

Benzodioxole Moiety: Some actinomycetes have been found to degrade the methylenedioxyphenyl group. For example, Rhodococcus ruber can decompose the methylenedioxyphenyl group of piperine (B192125) to produce catechols. nih.gov

Based on this, it can be postulated that microbial degradation of this compound would likely involve hydroxylation and cleavage of both the cyclohexanone and benzodioxole rings.

Table 3: Predicted Microbial Metabolites

MoietyPredicted Microbial Metabolic ReactionPredicted Metabolite(s)
CyclohexanoneHydroxylation, Ring CleavageHydroxy-4-(1,3-benzodioxol-5-yloxy)cyclohexanone, Adipic acid derivatives
1,3-BenzodioxoleOxidative Ring CleavageCatechol derivatives

Note: This table represents predicted metabolites based on known microbial degradation pathways for similar structures.

The predicted susceptibility of this compound to microbial degradation suggests that it may not persist indefinitely in the environment. The cleavage of both the aromatic and alicyclic rings would lead to smaller, more biodegradable molecules. The potential for bioremediation exists, as microorganisms capable of degrading cyclic ketones and benzodioxole derivatives could be utilized to clean up environments contaminated with this compound. nih.govnih.govnih.gov However, the rate and extent of degradation would depend on various environmental factors such as microbial population density, nutrient availability, and the presence of other organic compounds.

Characterization of Metabolites using Advanced Analytical Techniques

The identification and structural elucidation of metabolites are crucial for understanding biotransformation pathways. A combination of advanced analytical techniques is typically employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating and detecting metabolites in complex biological matrices. nih.govnih.govmdpi.com High-resolution mass spectrometry provides accurate mass measurements, which can be used to determine the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are invaluable for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile metabolites. Derivatization is often required to increase the volatility of polar metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable technique for the unambiguous structural determination of novel metabolites. nih.govmdpi.comnih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity of atoms within a molecule.

Table 4: Analytical Techniques for Metabolite Characterization

TechniqueApplication in Metabolite Analysis
LC-MS/MSSeparation, detection, and structural elucidation of a wide range of metabolites.
GC-MSAnalysis of volatile and semi-volatile metabolites, often requiring derivatization.
NMRUnambiguous structure determination of purified metabolites.

Emerging Research Applications and Future Directions for 4 1,3 Benzodioxol 5 Yloxy Cyclohexanone

Role as a Key Synthetic Intermediate in Organic Synthesis

The true potential of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone lies in its utility as a starting material for the creation of more elaborate chemical structures. The cyclohexanone (B45756) core provides a reactive handle for a multitude of chemical transformations, while the benzodioxole group can influence the properties of the final molecule.

The cyclohexanone portion of the molecule is a versatile platform for constructing complex molecular architectures. Standard ketone chemistry allows for a wide range of modifications. For instance, the alkylation of cyclohexanone is a well-established method for creating new carbon-carbon bonds, often involving the formation of an enamine or enolate, which then acts as a nucleophile. orgsyn.orgyoutube.com Such reactions could be applied to this compound to introduce diverse substituents at the alpha-position.

Furthermore, the carbonyl group itself can be transformed into other functionalities. Reduction can yield a corresponding cyclohexanol (B46403), which can be used in esterification or etherification reactions. Grignard reactions can introduce aryl or alkyl groups, leading to tertiary alcohols. These transformations are fundamental in building complex frameworks, such as those found in natural products or designed for specific functions. youtube.com

While direct applications in material science for this specific compound are not yet widely reported, the 1,3-benzodioxole (B145889) moiety is a component in molecules studied for their electronic and optical properties. It is conceivable that polymers or other materials could be synthesized from derivatives of this compound to leverage these characteristics.

Table 1: Potential Synthetic Transformations of the Cyclohexanone Core This table is based on general reactivity of cyclohexanones and represents potential, not necessarily documented, reactions for the specific title compound.

Reaction Type Reagents/Conditions Potential Product

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. researchgate.net The cyclohexanone scaffold is a well-known starting point for the synthesis of various fused and spirocyclic heterocyclic systems. researchgate.net Multi-component reactions, which allow for the rapid assembly of complex molecules in a single step, are often employed with cyclohexanone derivatives. nih.gov

For example, the reaction of a cyclohexanone with malononitrile (B47326) and an aldehyde can lead to the formation of tetrahydro-4H-chromene derivatives. nih.gov Similarly, reactions with sulfur and an isothiocyanate can yield tetrahydrobenzo[d]thiazole structures. nih.gov Applying these and other established cyclization strategies to this compound could provide access to novel libraries of heterocyclic compounds. nih.gov These libraries would all share the common 1,3-benzodioxole feature, allowing for a systematic investigation of its influence on the biological activity or material properties of the resulting heterocycles.

Application in Chemical Biology as Molecular Probes

The unique combination of a flexible cyclohexyl linker and a biologically relevant benzodioxole unit makes this compound an interesting candidate for the development of molecular probes.

The 1,3-benzodioxole ring is a structural motif found in numerous natural products and biologically active compounds. nih.gov Derivatives of this moiety have been explored for a range of bioactivities, including acting as potent auxin receptor agonists to promote root growth in plants. frontiersin.orgnih.gov In some contexts, the 1,3-benzodioxole group is conjugated to other molecules to enhance their properties. nih.govnih.gov

By using this compound as a scaffold, chemists can synthesize derivatives and study their interactions with biological systems. For example, it could be used to create probes for identifying natural product biosynthetic pathways or for studying enzyme-substrate interactions. beilstein-journals.org The cyclohexanone offers a point for attaching reporter groups, such as fluorophores or affinity tags, after suitable chemical modification.

Table 2: Reported Biological Activities of Various 1,3-Benzodioxole Derivatives This table showcases the diverse biological roles of the 1,3-benzodioxole moiety, suggesting the potential for creating novel biologically active scaffolds from the title compound.

Compound Class Reported Biological Activity/Application Reference
N-(benzo[d] nih.govfrontiersin.orgdioxol-5-yl) acetamides Plant root growth promotion frontiersin.orgnih.gov
1,3-Benzodioxole-Arsenical Conjugates Improved anti-tumor efficiency in preclinical models nih.govnih.gov
Safrole, Apiol, Myristicin Natural components of essential oils with various reported bioactivities nih.gov
Podophyllotoxin, Etoposide (B1684455) Antitumor agents containing the methylenedioxy unit nih.gov

Photoinitiators are molecules that generate reactive species upon exposure to light, initiating chemical reactions like polymerization. wikipedia.org They are crucial in applications such as dental resins and 3D printing. nih.govmdpi.com Research in this area is focused on developing new systems that are more efficient and can be activated by visible light. specialchem.commdpi.com

While this compound is not a photoinitiator itself, it contains the 1,3-benzodioxole group, which is related to other structures used in photochemical research. For instance, benzophenone, a classic Type II photoinitiator, shares an aromatic ketone-like structure. It is plausible that derivatives of this compound could be designed to function within photoinitiator systems, either as a photosensitizer or as a co-initiator. The cyclohexanone ring provides a non-aromatic, flexible spacer that could be used to tune the solubility and physical properties of novel photoinitiating molecules.

Integration with High-Throughput Screening for Chemical Discovery

High-throughput screening (HTS) is a cornerstone of modern chemical and drug discovery, allowing for the rapid testing of thousands of compounds. frontiersin.org The development of diverse and novel chemical libraries is essential for the success of HTS campaigns.

The synthetic versatility of this compound makes it an ideal starting point for creating such libraries. As discussed in section 8.1.2, a variety of heterocyclic scaffolds can be generated from this compound. By using combinatorial chemistry approaches, where different building blocks are systematically combined, a large and diverse library of molecules can be synthesized, all containing the 4-(1,3-benzodioxol-5-yloxy)cyclohexyl core.

These libraries could then be screened against a wide range of biological targets to identify "hits"—molecules that exhibit a desired activity. For example, a library of benzodioxole-containing compounds could be screened to discover new plant growth regulators nih.gov or inhibitors of specific enzymes. The structural information from the hits generated from such a library would provide valuable insights for the future design of more potent and selective molecules.

No Publicly Available Research Data for this compound

Despite a comprehensive search of scientific databases and chemical literature, there is currently no publicly available research on the specific chemical compound this compound.

This compound, identified by the CAS Number 1252607-54-7, appears in chemical catalogs for purchase, and a basic safety data sheet exists for it. chemicalbook.com However, there is a notable absence of this compound in peer-reviewed scientific journals and patent literature concerning its synthesis, inclusion in compound libraries, or any investigation into its potential applications in chemical or biological sciences.

The provided outline for an article on "" requires detailed information that does not appear to be in the public domain. Specifically, there is no accessible information regarding:

Q & A

Q. What are the optimal synthetic routes for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone, and how can selectivity be improved?

To achieve high selectivity, catalytic hydrogenation using Pd@mpg-C₃N₄ under mild aqueous conditions (65°C, atmospheric H₂) is recommended. This method minimizes side reactions and achieves >99% selectivity for cyclohexanone derivatives by suppressing over-hydrogenation . Key parameters include catalyst loading (5–10 wt% Pd) and reaction time (2–4 hours). For etherification steps, glacial acetic acid as a proton donor in ethanol reflux (4–6 hours) improves yield for benzodioxol-containing intermediates .

Q. How can structural characterization of this compound be performed to confirm its configuration?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical. Ensure crystal quality by slow evaporation from ethanol or dichloromethane. ORTEP-III with a GUI aids in visualizing thermal ellipsoids and validating bond angles/distances, particularly for the benzodioxol-cyclohexanone linkage . For amorphous samples, combine NMR (¹H/¹³C) with DFT-calculated chemical shifts (B3LYP/6-31G*) to resolve ambiguities in stereochemistry .

Q. What analytical techniques are suitable for quantifying byproducts during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column (5 µm, 4.6 × 250 mm) and acetonitrile/water (70:30) mobile phase resolves benzodioxol-related impurities. For volatile byproducts (e.g., formyl radicals from β-C–C cleavage), GC-MS with a DB-5MS column identifies species like cyclohexanol or fragmented ethers .

Advanced Research Questions

Q. How do solvent cage effects influence reaction pathways in benzodioxol-cyclohexanone systems?

Solvent cages stabilize radical intermediates during autoxidation, steering product distribution. For example, cyclohexyl hydroperoxide propagation generates cyclohexoxy radicals, which undergo β-C–C cleavage to ω-formyl radicals. Polar solvents (e.g., water) enhance cage effects, favoring intramolecular recombination over chain termination. Kinetic studies using radical traps (e.g., TEMPO) quantify cage efficiency .

Q. What computational methods predict the electronic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections accurately calculates frontier molecular orbitals (HOMO/LUMO) and charge distribution. Basis sets like 6-311++G(d,p) capture lone-pair interactions in the benzodioxol moiety. For thermochemical data (e.g., bond dissociation energy), include dispersion corrections (GD3) to account for van der Waals interactions .

Q. How can reaction conditions be optimized using statistical experimental design?

Apply Box-Behnken design (BBD) to evaluate factors like temperature (X₁: 50–80°C), catalyst loading (X₂: 5–15 wt%), and solvent ratio (X₃: 1:1–1:3 H₂O:EtOH). Response surface modeling (quadratic equation: Y = β₀ + ΣβᵢXᵢ + ΣβᵢⱼXᵢXⱼ) identifies optimal conditions. For example, a 2.4 kcal/mol deviation in DFT-predicted vs. experimental atomization energies validates computational protocols .

Q. What strategies mitigate pharmaceutical impurities in benzodioxol-cyclohexanone derivatives?

Monitor trans-isomers and fluorophenyl byproducts using USP reference standards (e.g., USP Paroxetine Related Compound F/G). Chromatographic methods (HPLC with PDA detection) resolve stereoisomers, while recrystallization from hexane/ethyl acetate (3:1) removes polar impurities. Storage in light-resistant, airtight containers at 15–25°C prevents oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.